molecular formula C23H19ClN4O2S2 B2731619 N-(4-chlorobenzyl)-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 1116065-52-1

N-(4-chlorobenzyl)-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No. B2731619
CAS RN: 1116065-52-1
M. Wt: 483
InChI Key: NAOIUDWHLRYBPT-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H19ClN4O2S2 and its molecular weight is 483. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

N-(4-chlorobenzyl)-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide belongs to a class of compounds that have been synthesized and structurally elucidated for potential therapeutic applications. The synthesis involves the reaction of specific chloroacetamide derivatives with mercapto derivatives, followed by structural elucidation through 1H-NMR, 13C-NMR, LC-MS/MS spectral data, and elemental analyses. Such compounds have been investigated for their antitumor activities, demonstrating selectivity and cytotoxicity against specific cancer cell lines, such as A549 human lung adenocarcinoma cells, without significant toxicity to non-cancerous cells like NIH/3T3 mouse embryoblast cell line (Evren et al., 2019).

Anticancer Activity

The synthesized derivatives, including the title compound, have been evaluated for their anticancer activity. Specifically, derivatives have shown high selectivity and induced apoptosis in cancer cells, though not as effectively as standard treatments like cisplatin. This indicates a potential for these compounds to be developed into anticancer agents, pending further investigation and optimization (Evren et al., 2019).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O2S2/c1-14-21(32-22(26-14)16-5-3-2-4-6-16)18-11-19(29)28-23(27-18)31-13-20(30)25-12-15-7-9-17(24)10-8-15/h2-11H,12-13H2,1H3,(H,25,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOIUDWHLRYBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

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